molecular formula C7H14FNO B14025343 (1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol

(1S)-1-[(2S,4R)-4-fluoro-1-methyl-pyrrolidin-2-yl]ethanol

Cat. No.: B14025343
M. Wt: 147.19 g/mol
InChI Key: DIWHMZGAZWOSSH-XVMARJQXSA-N
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Description

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol is a chiral compound with a unique structure that includes a fluorine atom and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol typically involves the stereoselective introduction of the fluorine atom and the construction of the pyrrolidine ring. One common method involves the use of chiral starting materials and reagents to ensure the desired stereochemistry is achieved. For example, the synthesis might start with a chiral epoxide, which undergoes ring-opening with a fluorinated nucleophile, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of different compounds depending on the nucleophile used.

Scientific Research Applications

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with chiral centers.

    Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can play a crucial role in these interactions by influencing the compound’s electronic properties and its ability to form hydrogen bonds. The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(S)-1-((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

    (S)-1-((2S,4R)-4-Hydroxy-1-methylpyrrolidin-2-yl)ethan-1-ol: This compound lacks the fluorine atom, which can significantly alter its reactivity and biological activity.

    (S)-1-((2S,4R)-4-Chloro-1-methylpyrrolidin-2-yl)ethan-1-ol: The chlorine atom can have different electronic effects compared to fluorine, leading to differences in reactivity and interactions with molecular targets.

    (S)-1-((2S,4R)-4-Methyl-1-methylpyrrolidin-2-yl)ethan-1-ol: The absence of a halogen atom can result in different physical and chemical properties, such as solubility and stability.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(1S)-1-[(2S,4R)-4-fluoro-1-methylpyrrolidin-2-yl]ethanol

InChI

InChI=1S/C7H14FNO/c1-5(10)7-3-6(8)4-9(7)2/h5-7,10H,3-4H2,1-2H3/t5-,6+,7-/m0/s1

InChI Key

DIWHMZGAZWOSSH-XVMARJQXSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@H](CN1C)F)O

Canonical SMILES

CC(C1CC(CN1C)F)O

Origin of Product

United States

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